2,5-Dihydroxyisophthalaldehyde

Description

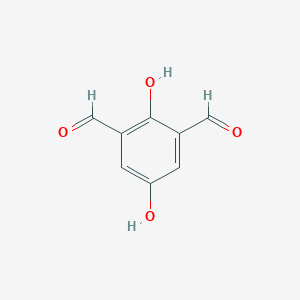

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-7(11)2-6(4-10)8(5)12/h1-4,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRXSNZXZDXGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Conformation, and Intramolecular Interactions

Advanced Structural Elucidation Techniques

While direct experimental data for 2,5-Dihydroxyisophthalaldehyde is limited, its structural parameters can be reliably inferred from studies on its isomers and related compounds, alongside computational chemistry.

Direct Gas-Phase Electron Diffraction (GED) studies on this compound are not prominently available in the literature. However, the molecular structure of its isomer, 4,6-dihydroxyisophthalaldehyde, has been extensively studied using ab initio calculations at the MP2/6-31G* level, providing a strong model for the expected gas-phase structure of this compound. acs.orgacs.org These computational studies reveal a planar conformation stabilized by strong intramolecular hydrogen bonds. The calculations indicate that the carbon-carbon bonds within the benzene (B151609) ring are not uniform; the C-C bond situated between the hydroxyl and formyl groups is typically elongated compared to others in the ring. acs.org This elongation is a characteristic structural consequence of resonance-assisted hydrogen bonding. acs.org

The planarity of the molecule is a key feature, with high rotational barriers for the formyl groups, indicating a rigid structure. For 4,6-dihydroxyisophthalaldehyde, the energy barrier for the internal rotation of a formyl group was calculated to be 85.0 kJ/mol. acs.org This high barrier is a direct result of the stabilizing effect of the intramolecular hydrogen bond that would be broken upon rotation. acs.org

Table 1: Calculated Structural Parameters for 4,6-Dihydroxyisophthalaldehyde (Isomer of this compound)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (ring, avg.) | ~1.40 Å |

| C=O | ~1.22 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| O=C-H | ~120° | |

| C-O-H | ~109° |

Note: Data is based on ab initio calculations for the isomer 4,6-dihydroxyisophthalaldehyde and represents expected values. acs.org

As of this writing, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. nih.govmdpi.com This method provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as how molecules pack together in a crystal. For a molecule like this compound, a crystallographic analysis would be invaluable for confirming the planarity of the ring and the exact geometry of the intramolecular hydrogen bonds, as well as revealing any intermolecular hydrogen bonding or π-stacking interactions that govern its solid-state form.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and hydroxyl protons. The hydroxyl protons involved in strong intramolecular hydrogen bonding would likely appear as highly deshielded singlets at a very low field (well above 10 ppm). The aldehydic protons would also be downfield, typically between 9 and 10 ppm. The two aromatic protons would appear as doublets, with their specific shifts influenced by the electronic effects of the adjacent oxygen-containing substituents.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the aldehyde groups (typically 190-200 ppm), the aromatic carbons attached to oxygen atoms (deshielded, 150-160 ppm), and the other aromatic carbons at positions determined by substituent effects.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Hydroxyl (O-H) | > 11.0 | singlet |

| Aldehyde (CHO) | 9.5 - 10.5 | singlet | |

| Aromatic (Ar-H) | 7.0 - 7.5 | doublet | |

| ¹³C | Carbonyl (C=O) | 190 - 200 | singlet |

| Aromatic (C-OH) | 150 - 160 | singlet | |

| Aromatic (C-CHO) | 120 - 135 | singlet | |

| Aromatic (C-H) | 115 - 125 | doublet |

Note: These are predicted values based on standard NMR principles and data for analogous compounds.

An experimental FT-IR spectrum for this compound is not widely published. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

The FT-IR spectrum of this compound would be dominated by several key absorption bands. A very broad and strong absorption band is expected in the 2500-3200 cm⁻¹ region, which is characteristic of a strongly hydrogen-bonded O-H stretching vibration. The C=O stretching vibration of the aldehyde groups would appear as a strong, sharp band, likely shifted to a lower frequency (e.g., 1650-1670 cm⁻¹) from the typical value due to conjugation with the aromatic ring and the influence of the intramolecular hydrogen bond. Other significant bands would include C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹) and C-O stretching vibrations (around 1200-1300 cm⁻¹).

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch (H-bonded) | 2500 - 3200 | Strong, Broad |

| Aldehydic C-H | Stretch | 2720 - 2820 | Medium, Sharp |

| Aldehydic C=O | Stretch | 1650 - 1670 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O | Stretch | 1200 - 1300 | Strong |

Note: These are predicted values based on standard IR correlation tables.

Intramolecular Hydrogen Bonding Characterization

The defining structural feature of this compound is the presence of two strong intramolecular hydrogen bonds.

The molecular geometry places each hydroxyl group ortho to an aldehyde group, creating an ideal arrangement for the formation of a six-membered pseudo-ring through an O–H···O=C hydrogen bond. These interactions are a form of Resonance-Assisted Hydrogen Bonding (RAHB). acs.org RAHB involves a conjugated system of π-electrons that connects the hydrogen bond donor (O-H) and acceptor (C=O), leading to electron delocalization that significantly strengthens the hydrogen bond. acs.orgnih.gov This strengthening is manifested in shorter O···O and O···H distances and distinct changes in the geometry of the rest of the molecule compared to analogues without this interaction. acs.orgacs.org

Studies on the isomer 4,6-dihydroxyisophthalaldehyde show that the hydrogen bonding is considerable and stronger than in related molecules where the functional groups are positioned differently. acs.org The O···O distance in such systems is a key indicator of the hydrogen bond's strength.

Table 4: Hydrogen Bond Parameters from Ab Initio Calculations on 4,6-Dihydroxyisophthalaldehyde

| Parameter | Description | Value |

|---|---|---|

| r(O···O) | Distance between hydroxyl and carbonyl oxygen atoms | ~2.6 Å |

| r(O···H) | Distance between carbonyl oxygen and hydroxyl hydrogen | ~1.8 Å |

Note: Data is based on ab initio calculations for the isomer 4,6-dihydroxyisophthalaldehyde as a proxy. acs.org

The presence of these strong, chelated hydrogen bonds rigidly holds the molecule in a planar conformation, minimizing the energy of the system and dictating its chemical properties. acs.org

Based on a comprehensive search of available scientific literature, detailed experimental and theoretical data focusing specifically on the molecular structure, conformation, and intermolecular interactions of This compound (2,5-dihydroxy-1,3-benzenedicarboxaldehyde) is not sufficient to fulfill the requirements of the requested article outline.

The vast majority of published research pertains to its isomer, 2,5-dihydroxyterephthalaldehyde (B1588973) (2,5-dihydroxy-1,4-benzenedicarboxaldehyde), which has been extensively studied for its role as a linker in materials like Covalent Organic Frameworks (COFs). While general principles of hydrogen bonding and π-π stacking are well-established, applying them specifically to this compound without dedicated structural studies (such as X-ray crystallography) or computational analyses would be speculative and not meet the required standard of scientific accuracy.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” at this time. To do so would risk presenting inaccurate information by extrapolating from a different chemical isomer.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Specific ab initio molecular orbital studies on 2,5-dihydroxyisophthalaldehyde are not available in the reviewed literature.

While DFT calculations have been conducted on larger molecules containing this compound as a structural unit, detailed reports on the electronic structure and properties of the isolated compound are not publicly available. pnas.org

A frontier molecular orbital (HOMO/LUMO) energy analysis for this compound has not been specifically reported in the searched scientific literature.

Simulated vibrational spectra and corresponding band assignments for this compound are not described in the available literature.

Molecular Dynamics and Conformational Search Methods

There is no information available regarding molecular dynamics simulations or conformational search studies performed on this compound.

Theoretical Insights into Reactivity and Interaction Mechanisms

Detailed theoretical studies providing insights into the reactivity and interaction mechanisms of this compound are not found in the reviewed sources.

Applications in Advanced Chemical Systems

Polymer Chemistry and Materials Science

In the realm of materials science, 2,5-dihydroxyisophthalaldehyde serves as a foundational component for constructing a variety of polymeric structures, from linear chains to highly ordered, porous networks.

This compound functions as a difunctional monomer, a molecule with two reactive sites that can link with other monomers to build a polymer chain. The two aldehyde groups are the primary reactive sites, readily undergoing condensation reactions, particularly with amine-containing compounds.

Furthermore, this compound can act as a cross-linking agent. sigmaaldrich.com Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. sigmaaldrich.com This process transforms soluble, weaker polymers into insoluble, robust, and often elastomeric materials. sigmaaldrich.comrsc.org The presence of two aldehyde groups allows this compound to bridge two separate polymer chains that have reactive functional groups (like amines), thereby inducing cross-linking and enhancing the material's mechanical and thermal stability. google.com The degree of cross-linking significantly impacts the swelling and viscoelastic properties of the final polymer. sigmaaldrich.comnih.gov

Polyanils are a class of polymers synthesized through the condensation reaction between an aldehyde and an aniline (B41778) derivative. When dialdehydes like this compound (or its isomers) are reacted with substituted anilines, polyanil chains are formed. acs.orgresearchgate.net These polymers are notable for their chelating abilities, particularly towards trivalent boron fragments like difluoroboron (BF₂) or diphenylboron (BPh₂). acs.orgresearchgate.net This chelation results in the formation of corresponding polyboranils.

The resulting polyanils and polyboranils are fluorescent materials whose optical properties can be precisely controlled. acs.orgresearchgate.net The emission wavelengths of these novel fluorophores can span the entire visible spectrum and even extend into the near-infrared (NIR) range. acs.orgresearchgate.net This tunability is achieved by modifying the molecular structure, such as by changing the substituents on the aniline monomers. acs.orgresearchgate.net Some of these polyanils exhibit a phenomenon known as aggregation-induced emission (AIE), where they are faintly fluorescent in a dissolved state but become highly emissive upon aggregation, for instance, when water is added to a THF solution. acs.orgresearchgate.net

| Polymer Series | Aldehyde Monomer | Amine Monomer | Resulting Polymer | Key Optical Property |

| Series 1 | 4,6-dihydroxyisophthalaldehyde | Substituted Anilines | Polyanil | Tunable emission across the visible and NIR spectrum. acs.orgresearchgate.net |

| Series 2 | 2,5-dihydroxyterephthalaldehyde (B1588973) | Substituted Anilines | Polyanil | Exhibits Aggregation-Induced Emission (AIE) behavior. acs.orgresearchgate.net |

| Series 3 | Polyanils from above | BF₂ or BPh₂ fragments | Polyboranil | Enhanced fluorescence quantum yields. acs.orgresearchgate.net |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govrsc.org Their high porosity, large surface area, crystallinity, and the ability to tailor their structure and function at the molecular level make them promising for applications in gas storage, catalysis, and electronics. mdpi.comresearchgate.net

Monomers, often referred to as linkers, are the fundamental components used to design and synthesize COFs. Aldehyde-containing monomers are among the most common and widely used linkers. cd-bioparticles.netalfa-chemistry.com They typically react with amine-based linkers through a dehydration condensation reaction to form COFs with highly stable imine linkages.

This compound serves as a 2D-aldehyde COF linker, meaning it has two binding sites suitable for forming a two-dimensional sheet-like structure. cd-bioparticles.net The aldehyde groups provide the reactive sites for forming the covalent network, while the hydroxyl groups can play a crucial role in the framework's properties. For instance, in the related linker 2,5-dihydroxyterephthalaldehyde, the hydroxyl groups form intramolecular hydrogen bonds with the newly formed imine bonds, which can help guide the formation of specific cage-like COF structures. mdpi.com

The principles of reticular chemistry allow for the precise engineering of COF structures by carefully selecting the geometry and functionality of the linkers. rsc.orgnih.govresearcher.life The choice of the aldehyde linker, such as this compound, in combination with a specific amine linker dictates the resulting COF's topology, pore size, and chemical environment within the pores. unhas.ac.id

This structural control is vital for tailoring COFs for specific applications. mdpi.comunhas.ac.id For example, by incorporating specific functional groups into the linkers, one can create COFs with active sites for heterogeneous catalysis. mdpi.com The pore size and functionality can be engineered to achieve selective gas adsorption and separation. mdpi.com Furthermore, the electronic properties of the framework can be modulated by linker selection, opening up possibilities for optoelectronic devices. nih.gov The ability to functionalize COFs either through bottom-up synthesis or post-synthetic modification allows for the creation of materials designed to meet the demands of advanced applications, from carbon dioxide capture to chemical sensing. mdpi.commdpi.com

| Application Area | Engineering Strategy | Example Linkers | Resulting Functionality |

| Gas Storage/Separation | Tuning pore size and surface chemistry | 2,5-dihydroxyterephthalaldehyde + Cage-6-NH₂ | Good uptake of carbon dioxide. mdpi.com |

| Heterogeneous Catalysis | Incorporating catalytic sites into the framework | Functionalized Aldehyde and Amine Linkers | Photocatalytic removal of fluorine from aromatics. mdpi.com |

| Pollutant Removal | Introducing specific binding groups (e.g., -SO₃H) | 2,5-divinylterephthalaldehyde (post-synthetically modified) | High adsorption capacity for pollutants like diclofenac. |

| Membrane Separation | Creating composite membranes with controlled porosity | 2,5-diaminobenzenesulfonic acid + TFP | Excellent water permeance and dye rejection. |

Bis(N-salicylideneaniline)s (BSANs) are molecules that can exhibit liquid crystalline properties. These materials have phases of matter that are intermediate between a conventional liquid and a solid crystal, known as mesophases. The synthesis of these compounds can be achieved through a twofold condensation reaction between a dihydroxydialdehyde core and an aniline derivative. tandfonline.com

Researchers have synthesized series of BSANs using isomers of dihydroxydialdehyde, such as 4,6-dihydroxyisophthalaldehyde and 2,5-dihydroxyterephthalaldehyde, with various 3,4,5-tris(alkoxy)anilines. tandfonline.comfao.org The thermal behavior and liquid crystallinity of the resulting materials are highly dependent on the structure of the central aldehyde core and the number of alkoxy tails on the aniline component. tandfonline.com These studies have shown that by systematically varying these components, it is possible to produce materials that are either non-mesomorphic or that stabilize different types of liquid crystal phases, including calamitic (rod-like) phases like nematic and smectic C, and discotic (disk-like) columnar phases. tandfonline.comresearchgate.net These materials represent some of the first examples of mesogenic BSANs. tandfonline.com

| Aldehyde Core | Aniline Derivative | Observed Mesophase(s) | Reference |

| 4,6-dihydroxyisophthalaldehyde | Alkoxyanilines | Nematic, Smectic C | tandfonline.com |

| 2,5-dihydroxyterephthalaldehyde | Alkoxyanilines | Columnar (Col) | tandfonline.com |

| 2,3-dihydroxyterephthalaldehyde | Alkoxyanilines | Non-mesomorphic or Calamitic | tandfonline.com |

Analytical Method Development for Research Characterization

Chromatographic Methodologies

Chromatography is indispensable for the separation and purification of 2,5-dihydroxyisophthalaldehyde from reaction mixtures and for the quantitative assessment of its purity. Different chromatographic techniques are employed based on the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and separating it from impurities. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically the method of choice.

Detailed research findings indicate that C18 columns are highly effective for the separation of aromatic aldehydes. auroraprosci.comresearchgate.net A gradient elution method, often starting with a high proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724), is employed to resolve compounds with varying polarities. nih.govsielc.com Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the absorbance maximum of the analyte to ensure high sensitivity. auroraprosci.comepa.gov For many aromatic aldehydes, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common practice to create stable hydrazone derivatives that can be easily analyzed by HPLC with UV detection around 360 nm. epa.govresearchgate.netepa.gov This approach is particularly useful for quantifying trace levels of the compound. researchgate.net

Table 1: Illustrative HPLC Gradient Program for this compound Analysis

| Time (minutes) | % Aqueous Phase (e.g., 0.1% Phosphoric Acid in Water) | % Organic Phase (e.g., Acetonitrile) |

|---|---|---|

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

The purity of a synthesized batch of this compound can be determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

Table 2: Example of Purity Assessment Data from an HPLC Chromatogram

| Peak ID | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|

| 1 | 4.5 | 15,200 | 0.8 |

| 2 (Analyte) | 12.8 | 1,875,000 | 98.9 |

| 3 | 15.2 | 4,800 | 0.3 |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov Due to the presence of two polar hydroxyl groups, this compound has low volatility and is not directly amenable to GC analysis. Therefore, a derivatization step is required to convert the hydroxyl groups into less polar, more volatile moieties. nih.govresearchgate.net

A common derivatization technique for phenolic compounds is silylation, where the active hydrogens of the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS ether is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns. nih.govresearchgate.netresearchgate.net This method is highly effective for identifying and quantifying phenolic aldehydes in complex mixtures. researchgate.net

Table 3: Common Derivatization Reagents for GC Analysis of Phenolic Aldehydes

| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH), Aldehyde (-CHO) | Trimethylsilyl (TMS) ether/acetal |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH), Aldehyde (-CHO) | Trimethylsilyl (TMS) ether/acetal |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, offering faster analysis times and reduced organic solvent consumption compared to HPLC. ceon.rsnih.govmdpi.com While this compound itself is an achiral molecule, it can be used as a precursor in the synthesis of chiral compounds. SFC would be the ideal technique to separate the enantiomers of such derivatives.

The mobile phase in SFC typically consists of supercritical carbon dioxide, which is non-toxic and readily available, mixed with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695) to adjust the eluting strength. researchgate.netnih.gov The separation of enantiomers is achieved using chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., Chiralpak and Chiralcel series) being the most widely used and successful for a broad range of compounds. researchgate.netnih.gov The high efficiency and resolution of modern SFC systems make it an indispensable tool in pharmaceutical and materials science research for the analysis and purification of chiral molecules. mdpi.comresearchgate.net

Table 4: Representative Chiral Stationary Phases (CSPs) and Modifiers for SFC

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Modifiers |

|---|---|---|

| Polysaccharide-based (Amylose) | Chiralpak AD, AS | Methanol, Ethanol, Isopropanol |

| Polysaccharide-based (Cellulose) | Chiralcel OD, OJ | Methanol, Ethanol, Isopropanol |

Spectroscopic Analytical Techniques

Spectroscopic methods provide valuable information about the electronic structure and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. dtu.dk The UV-Vis spectrum of this compound is characterized by absorption bands arising from the promotion of electrons from a ground electronic state to an excited state. The aromatic ring and the two carbonyl groups constitute the primary chromophores in the molecule.

The spectrum is expected to show intense absorptions corresponding to π → π* transitions associated with the benzene (B151609) ring and the conjugated system, and weaker absorptions at longer wavelengths corresponding to n → π* transitions of the carbonyl groups' non-bonding electrons. researchgate.netyoutube.comlibretexts.org For the analogous compound 2,5-dihydroxybenzoic acid, absorption maxima are observed at 214 nm, 236 nm, and 334 nm in an acidic mobile phase. sielc.com A similar pattern is expected for this compound, with the exact positions of the maxima influenced by solvent polarity. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to accurately assign the observed electronic transitions. malayajournal.org

Table 5: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Bonding π to Antibonding π* | 200-400 nm | High |

| n → π* | Non-bonding n to Antibonding π* | >300 nm | Low |

Fluorescence Spectroscopy, including Aggregation-Induced Emission (AIE) Studies

Fluorescence spectroscopy provides insights into the de-excitation pathways of electronically excited molecules. Many aromatic compounds are fluorescent, emitting light upon relaxation from an excited singlet state to the ground state.

A particularly relevant phenomenon for materials science is Aggregation-Induced Emission (AIE). wikipedia.org In this process, a molecule that is weakly or non-emissive in solution becomes highly luminescent in the aggregated or solid state. wikipedia.orgacs.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations of phenyl rings, in the aggregated state. acs.org This restriction blocks non-radiative decay pathways, thereby enhancing the radiative emission. acs.org

Derivatives of this compound could be designed to exhibit AIE properties. For instance, attaching bulky or rotor-like groups to the aromatic core could lead to molecules that are non-fluorescent in dilute solutions due to intramolecular rotations quenching the excited state. researchgate.net Upon aggregation in a poor solvent or in the solid state, these rotations would be hindered, "switching on" a strong fluorescence signal. acs.orgyoutube.com This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. acs.orgacs.org

Table 6: Hypothetical Photophysical Data Illustrating AIE for a this compound Derivative

| State | Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| Dilute Solution (e.g., in Tetrahydrofuran) | ~450 nm | < 0.01 |

| Aggregated State (e.g., in THF/Water mixture) | ~520 nm | > 0.60 |

Mass Spectrometry and Hyphenated Techniques

Mass spectrometry and its hyphenated techniques are indispensable for the structural elucidation and analysis of this compound, providing precise information on its molecular weight and fragmentation patterns, as well as enabling its detection in complex mixtures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆O₄), the expected exact mass is approximately 166.0266 g/mol . The molecular ion peak (M⁺) in the mass spectrum would confirm this molecular weight. Aromatic aldehydes are known to exhibit a relatively strong molecular ion peak due to the stability of the aromatic ring. libretexts.org

The fragmentation pattern observed in the mass spectrum provides a fingerprint for the molecule's structure. Common fragmentation pathways for aromatic aldehydes involve the loss of a hydrogen atom (M-1) or a formyl radical (M-29, loss of CHO). libretexts.org For this compound, the following fragmentation patterns can be anticipated:

Loss of a hydrogen atom: A peak at m/z corresponding to [M-H]⁺.

Loss of a formyl group: A peak at m/z corresponding to [M-CHO]⁺.

Sequential loss of formyl groups: Peaks corresponding to the loss of one and then a second CHO group.

Loss of carbon monoxide: Aromatic aldehydes can also lose CO (28 Da).

Ring fragmentation: Further fragmentation of the aromatic ring can also occur.

The presence of hydroxyl groups can also influence the fragmentation, potentially leading to the loss of water (M-18) under certain ionization conditions. The analysis of these fragment ions allows for the unambiguous identification of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (approx.) | Description |

|---|---|---|

| [C₈H₆O₄]⁺ | 166 | Molecular Ion (M⁺) |

| [C₈H₅O₄]⁺ | 165 | Loss of a hydrogen atom (M-H) |

| [C₇H₅O₃]⁺ | 137 | Loss of a formyl group (M-CHO) |

| [C₇H₆O₃]⁺ | 138 | Loss of carbon monoxide (M-CO) |

| [C₆H₅O₂]⁺ | 109 | Loss of two formyl groups |

HPLC-MS and GC-MS for Complex Mixture Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and selective technique for the separation, identification, and quantification of compounds in complex mixtures. nih.govscielo.br For the analysis of phenolic aldehydes like this compound, reversed-phase HPLC is commonly employed. protocols.ioscielo.br A C18 column is often used with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), typically with a small amount of acid like formic acid to improve peak shape. nih.govscielo.br

Due to the polarity of the hydroxyl groups, this compound may have a relatively short retention time on a C18 column. To enhance sensitivity and chromatographic performance, derivatization is a common strategy. nih.gov Reagents such as 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde groups to form hydrazones, which are less polar and have strong UV absorbance and ionization efficiency, making them amenable to detection by both UV and mass spectrometry detectors. nih.gov

Table 2: Illustrative HPLC-MS Parameters for Phenolic Aldehyde Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) nih.gov |

| Mobile Phase A | 0.1% Formic acid in Water scielo.br |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol scielo.br |

| Gradient | Optimized for separation of phenolic compounds |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Detection | Full scan and tandem MS (MS/MS) for fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Direct analysis of this compound by GC-MS may be challenging due to its polarity and relatively low volatility. Therefore, derivatization is often necessary to increase its volatility and thermal stability. nih.govresearchgate.netdntb.gov.ua

A common derivatization method for compounds with hydroxyl and aldehyde groups is silylation. nih.govresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl groups to trimethylsilyl (TMS) ethers. nih.gov The aldehyde groups can also be derivatized, for instance, by methoximation prior to silylation, to prevent tautomerization and the formation of multiple derivatives. youtube.com The resulting derivatives are more volatile and produce characteristic mass spectra that aid in their identification.

Table 3: Illustrative GC-MS Parameters for Derivatized Phenolic Aldehyde Analysis

| Parameter | Condition |

|---|---|

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| MS Detection | Full scan for identification |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,5-Dihydroxyisophthalaldehyde?

- Methodology : Synthesis typically involves controlled oxidation of precursor phenolic compounds under inert atmospheres to avoid undesired side reactions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS) for molecular weight validation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., aldehyde and hydroxyl stretches). Purity assessment via HPLC with UV detection is critical for reproducibility .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Avoid skin contact due to potential sensitization, as seen in structurally similar aldehydes . Store the compound in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Conduct a thorough risk assessment using Safety Data Sheets (SDS) and adhere to GHS/CLP regulations .

Q. What analytical techniques are most effective for studying intramolecular hydrogen bonding in this compound?

- Methodology : Gas-phase electron diffraction (GED) combined with ab initio molecular orbital calculations can resolve hydrogen bond geometries. Isotope effect studies (e.g., deuterium substitution) and temperature-dependent NMR can quantify hydrogen bond strength and dynamics. For example, 2-bond isotope effects in similar dihydroxyaldehydes correlate with charge distribution and hydrogen bond stability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on hydrogen bonding networks in this compound?

- Methodology : Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) can model resonance-assisted hydrogen bonding (RAHB) and predict spectroscopic properties. Compare computed NMR chemical shifts and vibrational frequencies with experimental data to validate models. For discrepancies, consider solvent effects (e.g., polarizable continuum models) or intermolecular interactions not captured in gas-phase studies .

Q. What experimental design strategies mitigate oxidation or degradation of this compound during kinetic studies?

- Methodology : Conduct reactions under inert atmospheres (argon/glovebox) and use stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation. Monitor degradation via time-resolved UV-Vis spectroscopy or LC-MS. For kinetic assays, employ low temperatures (4°C) and minimize light exposure. Pre-purify solvents (e.g., THF over molecular sieves) to eliminate protic impurities .

Q. How should researchers address inconsistencies in crystallographic data for this compound derivatives?

- Methodology : Perform high-resolution single-crystal X-ray diffraction (SCXRD) with synchrotron radiation to improve data accuracy. Cross-validate unit cell parameters with powder XRD. For disordered structures, use restraints (e.g., ISOR, DELU) in refinement software like SHELXL. Compare hydrogen bond metrics (distances/angles) with computational predictions to identify systematic errors .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound-based ligands?

- Methodology : Apply multivariate regression (e.g., partial least squares, PLS) to correlate electronic parameters (Hammett σ) or steric descriptors (Taft constants) with biological activity. Include error analysis (e.g., 95% confidence intervals) to assess significance. For non-linear relationships, use machine learning models (random forests, neural networks) trained on crystallographic and spectroscopic datasets .

Data Presentation and Reproducibility Guidelines

- Raw Data : Include processed NMR spectra (integration values, coupling constants) and crystallographic CIF files in supplementary materials. For computational studies, provide input/output files for key simulations (e.g., Gaussian .log files) .

- Reproducibility : Document solvent batches, instrument calibration details (e.g., NMR lock frequencies), and software versions (e.g., Gaussian 16 Rev. C.01). Use SI units and significant figures consistently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.